molecular formula C8H8ClF3N2 B1399074 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1158357-67-5

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B1399074
CAS No.: 1158357-67-5
M. Wt: 224.61 g/mol
InChI Key: MFAXHHHALDAFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a compound that contains an anionically activatable trifluoromethyl group . It is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of this compound and its derivatives has been used in the agrochemical and pharmaceutical industries . A new metal-free method for the rapid, productive, and scalable preparation of 3-trifluoromethyl pyrroles has been developed .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the protection of crops from pests . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 147.10 g/mol . Its IUPAC name is this compound . The InChI code is 1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H .

Scientific Research Applications

Synthetic Utility in Pesticides and Pharmaceuticals 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride exhibits significant relevance in the synthesis of various compounds. For instance, its close relative, 2,3-Dichloro-5-trifluoromethyl pyridine, is prominently utilized in the synthesis of pesticides, reflecting the compound's significance in agrichemical industries (Lu Xin-xin, 2006). Similarly, 6,7-Dihydro-5H-cyclopenta[b] pyridine, akin to the queried compound, finds applications in the pharmaceutical sector, particularly in the development of bactericides, antimicrobials, and synthetic resins (Fu Chun, 2007).

Chemical Synthesis and Structural Analysis In the realm of chemical synthesis and structural analysis, various derivatives of pyridine and pyrrolopyridine, such as 5H-Chromeno[2,3-b]pyridines, have been synthesized, showcasing their versatility in chemical reactions and potential in various industrial applications. These compounds are recognized for their industrial, biological, and medicinal properties, emphasizing their broad spectrum of utility (Y. E. Ryzhkova et al., 2023). Additionally, structural studies of related compounds like isoxazolo[5,4-b]pyridin-6(7H)-ones have contributed to our understanding of heterocyclic systems, which are pivotal in the development of new chemical entities (M. Suárez et al., 2000).

Synthesis of Novel Compounds The synthesis of novel compounds using this compound and its analogs underscores the compound's significance in medicinal chemistry. For example, the preparation of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile illustrates the compound's role in generating new chemical structures, potentially paving the way for the discovery of new drugs (A. Moustafa & A. S. Girgis, 2007).

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The compound and its derivatives have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl group in the compound enhances its lipophilicity, which can affect its interaction with biological membranes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific receptors and proteins, modulating their activity and leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by interacting with transcription factors or epigenetic regulators. The trifluoromethyl group in the compound can enhance its binding affinity to certain proteins, thereby modulating their function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound can lead to changes in cellular function, such as alterations in cell proliferation, apoptosis, and metabolic activity. These effects are time-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or neurotoxicity. The threshold for these effects can vary based on the species and experimental conditions. It is important to carefully evaluate the dosage and administration route to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biological activities. The trifluoromethyl group in the compound can influence its metabolic stability and the formation of reactive intermediates. Additionally, this compound can affect metabolic flux and metabolite levels, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can be transported across cell membranes by specific transporters or passive diffusion. It can also bind to plasma proteins, affecting its distribution and bioavailability. The trifluoromethyl group in the compound can enhance its lipophilicity, facilitating its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. The localization of this compound can affect its ability to modulate cellular processes and interact with specific biomolecules .

Properties

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXHHHALDAFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733836
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158357-67-5
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 3
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 4
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 5
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 6
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.